Sodium 3-methylsulphanilate
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Overview
Description
Sodium 3-methylsulphanilate is an organic compound that appears as a colorless crystalline solid at room temperature. It is known for its lack of odor and is classified as an organic substance . This compound is part of the broader class of sulfinates, which are versatile building blocks in organic synthesis .
Preparation Methods
The synthesis of sodium 3-methylsulphanilate typically involves the sulfonation of 3-methylbenzenesulfonic acid followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
Sodium 3-methylsulphanilate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions to form sulfonamides and other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions include sulfonic acids, sulfides, and sulfonamides .
Scientific Research Applications
Sodium 3-methylsulphanilate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 3-methylsulphanilate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various substrates, facilitating the formation of sulfonylated products. This process often involves the formation of sulfonyl radicals, which can participate in various chemical transformations .
Comparison with Similar Compounds
Sodium 3-methylsulphanilate can be compared to other sulfinates such as sodium benzenesulfinate and sodium toluenesulfinate. While all these compounds share similar reactivity patterns, this compound is unique due to its specific methyl substitution, which can influence its reactivity and the types of products formed. Other similar compounds include:
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
These compounds are also used as building blocks in organic synthesis and share similar applications in chemistry and industry .
Properties
CAS No. |
63450-43-1 |
---|---|
Molecular Formula |
C7H9NNaO3S |
Molecular Weight |
210.21 g/mol |
IUPAC Name |
sodium;4-amino-3-methylbenzenesulfonate |
InChI |
InChI=1S/C7H9NO3S.Na/c1-5-4-6(12(9,10)11)2-3-7(5)8;/h2-4H,8H2,1H3,(H,9,10,11); |
InChI Key |
CSUXUDMQKNKKJP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N.[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)O)N.[Na] |
Key on ui other cas no. |
63450-43-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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